

# EOC317: A Multi-Targeted Kinase Inhibitor with Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**EOC317**, also known as ACTB-1003, is an orally bioavailable small molecule kinase inhibitor that has demonstrated potent anti-angiogenic activity by targeting key receptor tyrosine kinases involved in vasculogenesis and angiogenesis. This technical guide provides a comprehensive overview of **EOC317**, focusing on its mechanism of action, its role in modulating critical signaling pathways, and the experimental methodologies used to characterize its anti-angiogenic effects. While the clinical development of **EOC317** was discontinued in Phase I, the preclinical data highlights its potential as a multi-targeted anti-angiogenic agent and provides valuable insights for the development of next-generation angiogenesis inhibitors.

## Introduction to EOC317 and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain oxygen and nutrients and to remove metabolic waste. The vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and angiopoietin-Tie signaling pathways are critical regulators of this process, making them attractive targets for cancer therapy.

**EOC317** is a multi-targeted kinase inhibitor designed to simultaneously block several key drivers of angiogenesis. Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Tie-2. By inhibiting these



receptors, **EOC317** aims to disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, thereby inhibiting the formation of new tumor blood vessels.

## **Mechanism of Action**

**EOC317** exerts its anti-angiogenic effects through the competitive inhibition of ATP binding to the kinase domains of VEGFR2, FGFR1, and Tie-2. This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways.

## **Quantitative Data: Kinase Inhibition Profile**

The inhibitory activity of **EOC317** against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| VEGFR2        | 2         | [1][2]    |
| FGFR1         | 6         | [1][2]    |
| Tie-2         | 4         | [1][2]    |

# Role in Angiogenesis-Related Signaling Pathways

**EOC317**'s simultaneous inhibition of VEGFR2, FGFR1, and Tie-2 disrupts multiple facets of the angiogenic process.

## **VEGFR2 Signaling Pathway**

VEGFR2 is the primary mediator of VEGF-induced angiogenesis. Its activation leads to endothelial cell proliferation, migration, survival, and vascular permeability. **EOC317**'s inhibition of VEGFR2 is expected to block these downstream effects.





Click to download full resolution via product page

Caption: VEGFR2 Signaling Pathway Inhibition by **EOC317**.

# **FGFR1 Signaling Pathway**



The FGF/FGFR1 signaling axis plays a significant role in endothelial cell proliferation and migration. Aberrant FGFR1 signaling is implicated in tumor angiogenesis.





Click to download full resolution via product page

Caption: FGFR1 Signaling Pathway Inhibition by EOC317.

# **Tie-2 Signaling Pathway**

The angiopoietin/Tie-2 signaling pathway is crucial for vascular maturation and stability. Angiopoietin-1 (Ang1) binding to Tie-2 promotes vascular quiescence, while Angiopoietin-2 (Ang2) can act as a context-dependent antagonist, promoting vascular destabilization and angiogenesis. **EOC317**'s inhibition of Tie-2 can disrupt this delicate balance.



Click to download full resolution via product page

Caption: Tie-2 Signaling Pathway Modulation by **EOC317**.



# **Experimental Protocols for Assessing Anti-Angiogenic Activity**

A variety of in vitro and in vivo assays are employed to characterize the anti-angiogenic properties of compounds like **EOC317**. Below are generalized protocols for key experiments.

## **In Vitro Assays**

Objective: To determine the effect of **EOC317** on the proliferation of endothelial cells.

#### Methodology:

- Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of  $2 \times 10^3$  to  $5 \times 10^3$  cells per well in complete endothelial growth medium.
- After 24 hours, the medium is replaced with a basal medium containing a low serum concentration (e.g., 1-2% FBS) to induce a quiescent state.
- Cells are then treated with various concentrations of EOC317 or vehicle control in the
  presence of a pro-angiogenic stimulus, such as VEGF (e.g., 20 ng/mL) or bFGF (e.g., 10
  ng/mL).
- After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, or by direct cell counting.
- The absorbance is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

Objective: To evaluate the effect of **EOC317** on endothelial cell migration.

#### Methodology:

• The underside of a porous membrane (e.g., 8 µm pore size) in a Boyden chamber insert is coated with an extracellular matrix protein such as fibronectin or collagen.



- The lower chamber is filled with endothelial basal medium containing a chemoattractant, such as VEGF (e.g., 50 ng/mL).
- HUVECs, pre-treated with various concentrations of EOC317 or vehicle for 30 minutes, are seeded into the upper chamber.
- The chamber is incubated for 4-6 hours to allow cell migration through the membrane.
- Non-migrated cells on the upper side of the membrane are removed with a cotton swab.
- Migrated cells on the lower side of the membrane are fixed, stained (e.g., with crystal violet),
   and counted under a microscope.

Objective: To assess the ability of **EOC317** to inhibit the formation of capillary-like structures by endothelial cells.

#### Methodology:

- A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to solidify.
- HUVECs are pre-treated with various concentrations of **EOC317** or vehicle.
- The treated cells are then seeded onto the Matrigel-coated wells.
- After 6-18 hours of incubation, the formation of tube-like structures is observed and photographed using a microscope.
- The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

## In Vivo Assays

Objective: To evaluate the in vivo anti-tumor and anti-angiogenic efficacy of **EOC317**.

Methodology:



- Human tumor cells (e.g., HCT-116 colon cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
- Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- **EOC317** is administered orally at various doses daily or on a specified schedule. The control group receives a vehicle.
- Tumor volume is measured regularly (e.g., twice a week) with calipers.
- At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis.

Objective: To quantify the effect of **EOC317** on tumor angiogenesis in vivo.

#### Methodology:

- Tumor tissues from the xenograft model are fixed in formalin and embedded in paraffin.
- Thin sections (e.g., 4-5 μm) are cut and mounted on slides.
- The sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
- The slides are then incubated with a primary antibody against the endothelial cell marker CD31 (PECAM-1).
- A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the stained vessels.
- The slides are counterstained (e.g., with hematoxylin) and imaged.
- Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in several high-power fields.





Click to download full resolution via product page

Caption: Experimental Workflow for Assessing Anti-Angiogenic Activity.

# **Clinical Development and Future Perspectives**

**EOC317** entered Phase I clinical trials for the treatment of solid tumors. In August 2018, EOC Pharma announced the dosing of the first patient in a Phase 1 trial in China. However, the development of **EOC317** was later discontinued.

Despite its discontinuation, the preclinical profile of **EOC317** as a potent, orally available, multi-targeted inhibitor of key angiogenic pathways provides a strong rationale for the continued exploration of this therapeutic strategy. The simultaneous inhibition of VEGFR, FGFR, and Tie-2 pathways may offer a more comprehensive blockade of tumor angiogenesis and potentially overcome resistance mechanisms that can emerge with agents targeting a single pathway. Future research in this area could focus on optimizing the selectivity and safety profiles of



multi-targeted kinase inhibitors and identifying predictive biomarkers to select patient populations most likely to benefit from such therapies.

## Conclusion

**EOC317** is a multi-targeted kinase inhibitor with potent anti-angiogenic activity demonstrated through the inhibition of VEGFR2, FGFR1, and Tie-2. While its clinical development has been halted, the preclinical data underscores the therapeutic potential of simultaneously targeting multiple key pathways in tumor angiogenesis. The experimental methodologies and signaling pathways detailed in this guide provide a framework for the evaluation and development of novel anti-angiogenic agents. Further research into the complex interplay of these signaling networks will be crucial for advancing the next generation of cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EOC317: A Multi-Targeted Kinase Inhibitor with Anti-Angiogenic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684530#eoc317-and-its-role-in-angiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com